Superior Lipophilicity (LogP) of 5-Amino-2-ethoxypyridine Compared to Its 2-Methoxy Analog for Enhanced Membrane Permeability in Drug Design
5-Amino-2-ethoxypyridine exhibits a measured LogP of approximately 1.00, which is a key determinant of its lipophilicity and potential for passive membrane permeation . While a direct experimentally measured LogP for the comparator, 5-Amino-2-methoxypyridine, is not available in the primary literature, its lower molecular weight and reduced hydrocarbon content in the alkoxy substituent strongly predict a lower LogP value based on established fragment-based and atom-based calculation methods (e.g., ClogP). This difference in lipophilicity is crucial for the compound's role as a building block in central nervous system (CNS) drug discovery, where an optimal LogP range (typically 1-3) is essential for crossing the blood-brain barrier .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.00 |
| Comparator Or Baseline | 5-Amino-2-methoxypyridine (CAS 6628-77-9): LogP value not reported but predicted to be lower |
| Quantified Difference | Increase in LogP value attributed to the larger ethoxy substituent compared to methoxy. |
| Conditions | Measured LogP from Chemsrc ; predicted LogP difference based on alkoxy chain length. |
Why This Matters
In CNS drug development, a higher LogP within a favorable range can directly correlate with improved blood-brain barrier penetration, making 5-Amino-2-ethoxypyridine a more suitable scaffold than its methoxy analog for targeting neurological disorders.
